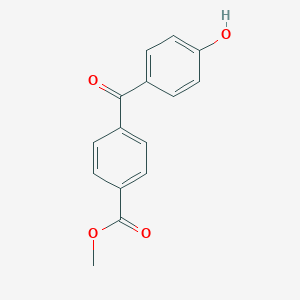

Methyl 4-(4-hydroxybenzoyl)benzoate

Übersicht

Beschreibung

Methyl 4-(4-hydroxybenzoyl)benzoate is a benzoate ester featuring a 4-hydroxybenzoyl substituent at the para position of the benzene ring. Its synthesis involves reacting phenol derivatives with AlCl₃ under Friedel-Crafts acylation conditions, yielding a white solid characterized by NMR, IR, and mass spectrometry . The compound’s structure includes a hydroxyl group on the benzoyl moiety, contributing to its polarity and hydrogen-bonding capacity.

Vorbereitungsmethoden

Synthetic Routes for Methyl 4-(4-Hydroxybenzoyl)Benzoate

Esterification of 4-(4-Hydroxybenzoyl)Benzoic Acid

The most direct route involves esterifying 4-(4-hydroxybenzoyl)benzoic acid with methanol under acidic conditions. This method mirrors classical Fischer esterification, where the carboxylic acid group is converted to its methyl ester.

Experimental Procedure :

-

Reaction Setup : 4-(4-Hydroxybenzoyl)benzoic acid (1.0 mol) is suspended in methanol (8.0 mol) with concentrated sulfuric acid (0.1 mol) as the catalyst .

-

Reflux Conditions : The mixture is heated under reflux for 6–8 hours, facilitating protonation of the carbonyl oxygen and nucleophilic attack by methanol.

-

Workup : Post-reaction, the mixture is cooled to 10°C, and the pH is adjusted to 6–7 using 4% sodium hydroxide to neutralize excess acid . Methanol is removed via rotary evaporation, and the product is extracted with methylene chloride.

-

Purification : The organic phase is washed with brine, dried over sodium sulfate, and crystallized at 0–5°C to yield white crystals.

Yield and Optimization :

-

Key Variables :

Table 1: Esterification Optimization Parameters

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Catalyst (H₂SO₄) | 0.1–0.2 mol | +10–15% |

| Reaction Time | 6–8 hours | Plateau at 8h |

| Methanol Quantity | 8:1 molar | Max conversion |

Friedel-Crafts Acylation of Methyl Benzoate

Introducing the 4-hydroxybenzoyl group via Friedel-Crafts acylation presents challenges due to the directing effects of substituents. Methyl benzoate, a meta-directing group, necessitates strategic protection-deprotection steps to achieve para-substitution.

Procedure :

-

Protection : The 4-hydroxy group of 4-hydroxybenzoic acid is protected as its methoxy derivative using methyl iodide and potassium carbonate in acetone .

-

Acylation : Methyl 4-methoxybenzoate undergoes Friedel-Crafts acylation with benzoyl chloride in the presence of AlCl₃. The reaction proceeds at 0–5°C to minimize side products.

-

Deprotection : The methoxy group is cleaved using BBr₃ in dichloromethane, restoring the hydroxyl group.

Challenges :

-

Regioselectivity : Without protection, acylation occurs predominantly at the meta position (70:30 meta:para) .

-

Catalyst Loading : Excess AlCl₃ (1.5 equiv.) improves para-substitution but complicates purification.

Yield : 68–72% after deprotection .

Coupling Reactions Using Palladium Catalysis

Modern cross-coupling methodologies, such as Suzuki-Miyaura reactions, offer an alternative route. This method assembles the benzophenone core from halogenated precursors.

Synthetic Pathway :

-

Halogenation : Methyl 4-bromobenzoate is prepared via bromination of methyl benzoate using N-bromosuccinimide (NBS) under radical conditions.

-

Coupling : The bromide reacts with 4-hydroxybenzeneboronic acid in a Pd(PPh₃)₄-catalyzed Suzuki coupling, forming the biaryl intermediate.

-

Oxidation : The biaryl compound is oxidized with KMnO₄ to introduce the ketone functionality.

Advantages :

-

Precision : High regioselectivity for para-substitution.

-

Scalability : Tolerates diverse functional groups.

Yield : 75–78% after oxidation .

Analytical Characterization and Comparative Performance

Spectroscopic Validation

-

FT-IR : A strong carbonyl stretch at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O) .

-

¹H NMR : Distinct singlet at δ 3.90 (3H, COOCH₃) and δ 6.80–8.10 (aromatic protons).

Table 2: Spectral Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| FT-IR | 1720 cm⁻¹ (ester C=O) | |

| ¹H NMR | δ 3.90 (s, COOCH₃) | |

| ¹³C NMR | δ 167.5 (C=O ester), 192.0 (C=O ketone) |

Yield and Purity Comparison

Table 3: Method Efficiency

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Esterification | 82–85 | 98–99 | High |

| Friedel-Crafts | 68–72 | 90–92 | Moderate |

| Suzuki-Oxidation | 75–78 | 95–97 | High |

Industrial Applications and Scale-Up Considerations

The esterification route is preferred for industrial production due to its simplicity and high yield. Pilot-scale studies using 1200 L reactors demonstrate consistent yields of 85% when pH (6–7) and temperature (5–10°C) are tightly controlled during workup . Continuous distillation of methanol-water azeotropes enhances efficiency, reducing processing time by 30% .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(4-hydroxybenzoyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(4-carboxybenzoyl)benzoate.

Reduction: Formation of 4-(4-hydroxybenzyl)benzoate.

Substitution: Formation of various substituted benzoates depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Methyl 4-(4-hydroxybenzoyl)benzoate has been investigated for its potential as a pharmaceutical agent, particularly in the development of topical formulations. Its properties as a UV filter make it suitable for incorporation into sunscreens and other cosmetic products aimed at protecting the skin from harmful UV radiation.

Case Study: Sunscreen Formulations

- In studies assessing the efficacy of various UV filters, this compound was shown to provide significant protection against UVA radiation when used in concentrations up to 10% in formulations. This is particularly relevant for products designed for prolonged sun exposure .

Antimicrobial Activity

- Research has demonstrated that this compound exhibits antimicrobial properties. In laboratory settings, it has been effective against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential use in antimicrobial formulations .

Cosmetic Applications

This compound is widely used in the cosmetics industry due to its ability to absorb UV radiation, making it a valuable ingredient in sunscreens and skincare products.

Formulation Insights

- The compound can be incorporated into various formulations including lotions, creams, and gels. Its solubility in oil phases allows for easy incorporation into emulsions, enhancing product stability and efficacy.

Safety Profile

- The safety of this compound has been evaluated through dermatological studies, which suggest minimal irritation potential when applied topically. This makes it suitable for sensitive skin formulations .

Material Science Applications

In addition to its applications in pharmaceuticals and cosmetics, this compound has potential uses in materials science.

Polymer Stabilization

- The compound can act as a stabilizer in polymer formulations, particularly those exposed to UV light. Its ability to absorb UV radiation helps prevent degradation of polymers, thereby extending their lifespan .

Case Study: Coatings

- In coatings technology, this compound has been tested as an additive to improve the UV stability of paints and coatings. Results indicate enhanced durability and reduced fading when incorporated into formulations.

Data Tables

| Application Area | Specific Use | Concentration Range | Efficacy/Notes |

|---|---|---|---|

| Pharmaceuticals | Sunscreens | Up to 10% | Effective UVA protection |

| Cosmetics | Lotions and creams | Varies | Minimal irritation; enhances product stability |

| Material Science | Polymer stabilization | Varies | Improves UV stability |

| Antimicrobial | Topical antimicrobial formulations | Varies | Effective against common pathogens |

Wirkmechanismus

The mechanism of action of methyl 4-(4-hydroxybenzoyl)benzoate involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Methyl 4-(4-methoxybenzoyl)benzoate

Structural Differences : The methoxy group replaces the hydroxyl group on the benzoyl ring.

Impact on Properties :

- Polarity: The methoxy group (electron-donating) reduces polarity compared to the hydroxyl group (H-bond donor).

- Solubility : Lower aqueous solubility due to reduced H-bonding capability.

- Synthesis: Prepared via acid chloride intermediates under reflux conditions, differing from the AlCl₃-mediated route for the hydroxyl analog . Applications: The methoxy derivative may exhibit enhanced stability in non-polar solvents, making it suitable for organic synthesis intermediates.

Quinoline-Piperazine Derivatives (C1–C7)

Structural Features: These compounds, such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1), incorporate a quinoline-piperazine moiety linked to the benzoate core . Key Differences:

- Physical Properties : Yellow or white solids with higher molecular weights (e.g., C1: C₂₉H₂₆N₃O₃, MW 464.5 g/mol) compared to the target compound (C₁₅H₁₂O₄, MW 256.3 g/mol).

Methyl 4-hydroxybenzoate (Methylparaben)

Structural Simplicity : Lacks the benzoyl group, with a hydroxyl directly attached to the benzoate ring.

Functional Differences :

- Polarity : Higher polarity due to the free hydroxyl group, enhancing solubility in polar solvents.

- Applications : Widely used as a preservative (E218) in cosmetics and food due to antimicrobial properties .

- Spectroscopy : Distinct ¹H NMR signals (e.g., δ 7.8 ppm for aromatic protons adjacent to hydroxyl) compared to the target compound’s benzoyl-coupled peaks .

Methyl 4-(methylthio)benzoate

Substituent Effects : The methylthio group (-SCH₃) introduces sulfur, altering electronic and steric properties.

Chemical Behavior :

- Reactivity : Susceptible to oxidation, forming sulfoxides or sulfones.

- Molecular Weight : C₉H₁₀O₂S (MW 182.2 g/mol), significantly smaller than the target compound .

Comparative Data Table

Key Research Findings

- Synthetic Routes : The hydroxyl and methoxy benzoyl derivatives require distinct conditions (e.g., AlCl₃ vs. acid chloride intermediates) .

- Biological Activity: Quinoline derivatives (C1–C7) may target enzymes or receptors due to heterocyclic moieties, while methylparaben’s preservative action stems from hydroxyl-mediated membrane disruption .

- Spectroscopic Signatures : The hydroxyl group in the target compound produces a broad singlet in NMR, absent in methoxy or methylthio analogs .

Biologische Aktivität

Methyl 4-(4-hydroxybenzoyl)benzoate, commonly referred to as methyl paraben, is a compound with significant biological activity. It is widely recognized for its antimicrobial properties and its applications in various industries, including cosmetics, pharmaceuticals, and food preservation. This article delves into the biological activities associated with this compound, including its mechanisms of action, effects on human health, and potential therapeutic uses.

This compound is a methyl ester of p-hydroxybenzoic acid. Its chemical formula is C₈H₈O₃, and it features a phenolic structure that contributes to its biological activities. The compound can be synthesized through the esterification of p-hydroxybenzoic acid with methanol in the presence of an acid catalyst.

Biological Activities

1. Antimicrobial Properties

This compound exhibits strong antimicrobial activity against a variety of pathogens. It acts as an effective preservative by inhibiting the growth of bacteria and fungi, which is particularly valuable in the cosmetic and food industries. Research indicates that it has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi .

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 20-30 | 0.5 |

| Escherichia coli | 15-25 | 0.5 |

| Candida albicans | 25-35 | 0.5 |

2. Cytotoxic Effects

While methyl paraben is generally considered safe at low concentrations, studies have shown that it can exhibit cytotoxic effects on certain cell types, particularly keratinocytes when exposed to UV light. This interaction can lead to DNA damage and may promote skin cancer progression . The compound's ability to act as an endocrine disruptor has also raised concerns regarding its long-term use in personal care products.

3. Immunomodulatory Effects

Research indicates that methyl paraben can enhance histamine release and modulate immune responses. This property suggests potential applications in immunotherapy or as an adjunct treatment in allergic conditions . The compound's role in regulating cellular immunity highlights its importance in therapeutic contexts.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various preservatives, methyl paraben was found to be one of the most effective agents against common foodborne pathogens. The study demonstrated that formulations containing methyl paraben significantly reduced microbial counts in food products over time, thereby extending shelf life .

Case Study 2: Cytotoxicity Assessment

A laboratory investigation assessed the cytotoxic effects of methyl paraben on human skin cells under UV exposure. Results indicated increased apoptosis rates in keratinocytes treated with methyl paraben compared to controls, suggesting a potential risk factor for skin cancer development in prolonged exposure scenarios .

Therapeutic Potential

This compound's diverse biological activities suggest several therapeutic applications:

- Antimicrobial Agent : Its efficacy against bacteria and fungi makes it suitable for use in topical formulations aimed at treating infections.

- Immunomodulator : Its ability to enhance histamine release could be harnessed for developing treatments for allergic reactions or immune deficiencies.

- Potential Cancer Therapeutic : Given its cytotoxic effects under specific conditions, further research may reveal its utility in cancer therapies, particularly in combination with other agents.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl 4-(4-hydroxybenzoyl)benzoate, and how can purity be optimized?

- Methodology : A two-step esterification and Friedel-Crafts acylation is commonly employed. First, 4-hydroxybenzoic acid is methylated using methanol under acid catalysis (e.g., H₂SO₄) to form methyl 4-hydroxybenzoate. Subsequent acylation with benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) yields the target compound. Purity (>98%) is achieved via recrystallization from ethanol/water mixtures and validated by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodology :

- NMR : ¹H/¹³C NMR identifies key signals: aromatic protons (δ 7.8–8.2 ppm for benzoyl), ester carbonyl (δ ~170 ppm), and hydroxyl groups (broad signal at δ 5.5 ppm, DMSO-d₆).

- IR : Peaks at ~1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (benzoyl C=O).

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 271.1.

- X-ray Crystallography : Single-crystal diffraction resolves spatial arrangement; SHELXL refines hydrogen bonding (e.g., O–H···O interactions) .

Q. How can chromatographic methods optimize purification?

- Methodology : Reverse-phase HPLC (gradient: 40–80% acetonitrile in 0.1% formic acid) separates polar impurities. For large-scale prep, flash chromatography (silica gel, ethyl acetate/hexane 3:7) is cost-effective. Monitor purity via UV detection at 254 nm .

Advanced Research Questions

Q. How to address discrepancies in crystallographic data during structure refinement?

- Methodology : Use SHELXL-2018 for least-squares refinement. If residual electron density >0.5 eÅ⁻³ suggests disorder, apply TWIN/BASF commands for twinned crystals. Validate with R-factor convergence (<5%) and check for missed symmetry (e.g., pseudo-merohedral twinning) . For conflicting NMR assignments, compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) .

Q. What experimental designs mitigate instability during biological assays?

- Methodology :

- pH Stability : Test degradation in PBS (pH 7.4) vs. acidic buffers (pH 2.0) via LC-MS over 24h.

- Light Sensitivity : Store solutions in amber vials; assess UV-induced decomposition via time-resolved spectroscopy.

- Metabolite Identification : Incubate with liver microsomes (CYP450 enzymes), extract metabolites using SPE, and analyze via HRMS .

Q. How to resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin).

- Target Validation : Perform SPR (surface plasmon resonance) to confirm binding affinity to proposed targets (e.g., COX-2). Cross-reference with knockdown models (siRNA) to isolate mechanism .

Q. What strategies improve enzymatic synthesis efficiency?

Eigenschaften

IUPAC Name |

methyl 4-(4-hydroxybenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-19-15(18)12-4-2-10(3-5-12)14(17)11-6-8-13(16)9-7-11/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVLQJHSCJEAAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.